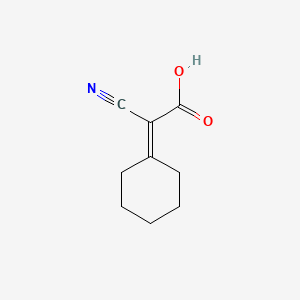

2-cyano-2-cyclohexylideneacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-cyclohexylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAMEGWTNNOKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190604 | |

| Record name | Cyanocyclohexylideneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37107-50-9 | |

| Record name | 2-Cyano-2-cyclohexylideneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37107-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanocyclohexylideneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37107-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanocyclohexylideneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanocyclohexylideneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Cyano 2 Cyclohexylideneacetic Acid

Classical and Contemporary Synthesis Approaches

The formation of the exocyclic double bond in 2-cyano-2-cyclohexylideneacetic acid is the key synthetic challenge, addressed primarily through powerful carbon-carbon bond-forming reactions that join the cyclohexanone (B45756) precursor with a three-carbon fragment bearing the requisite cyano and carboxyl groups.

Knoevenagel Condensation and Mechanistic Considerations

The Knoevenagel condensation is a cornerstone in the synthesis of this compound. This reaction involves the condensation of a carbonyl compound, in this case, cyclohexanone, with an active methylene (B1212753) compound such as cyanoacetic acid. wikipedia.org The reaction is typically facilitated by a weak base catalyst. wikipedia.orgthermofisher.com

A common procedure involves heating a mixture of cyclohexanone, cyanoacetic acid, and a catalyst like ammonium (B1175870) acetate (B1210297) in a solvent such as benzene (B151609). orgsyn.org The water formed during the condensation is removed, often by azeotropic distillation using a Dean-Stark apparatus, to drive the reaction to completion. thermofisher.comorgsyn.org Piperidine (B6355638) is another frequently used catalyst for this transformation. orgsyn.orgyoutube.com

Mechanistic Pathway: The mechanism of the Knoevenagel condensation proceeds through several key steps: numberanalytics.comorganic-chemistry.org

Deprotonation: The basic catalyst abstracts an acidic proton from the α-carbon of cyanoacetic acid, forming a resonance-stabilized carbanion (enolate). youtube.comnumberanalytics.com The presence of both the cyano and carboxyl groups significantly increases the acidity of this proton.

Nucleophilic Addition: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclohexanone, forming an alkoxide intermediate. wikipedia.org

Protonation: The alkoxide is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy adduct (an aldol-type intermediate).

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated product, this compound. wikipedia.orgresearchgate.net

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as the solvent and is particularly relevant when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.orgorganic-chemistry.org In this variation, the condensation is often followed by decarboxylation, although for the synthesis of this compound, the conditions are controlled to prevent the loss of the carboxyl group. wikipedia.orgyoutube.com

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Ref. |

| Cyclohexanone, Cyanoacetic acid | Ammonium acetate | Benzene | Reflux with water removal | This compound | 65-71% | orgsyn.org |

| Cyclohexanone, Cyanoacetic acid | Piperidine | - | - | This compound | - | orgsyn.org |

Phosphonate (B1237965) Carbanion Methodologies for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and highly stereoselective alternative for the synthesis of olefins. wikipedia.orgyoutube.com This reaction involves the condensation of an aldehyde or ketone with a stabilized phosphonate carbanion. wikipedia.org While direct synthesis of this compound via HWE is less common, the method is extensively used to prepare its corresponding alkyl esters, which can then be hydrolyzed to the final acid.

The reaction typically employs a phosphonate reagent, such as triethyl phosphonoacetate or diethyl cyanomethylphosphonate, which is first deprotonated with a base (e.g., sodium hydride, sodium methoxide) to generate the nucleophilic phosphonate carbanion. orgsyn.orgorganic-chemistry.org This carbanion then reacts with cyclohexanone. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. orgsyn.org The reaction generally favors the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgorganic-chemistry.org

Reaction Scheme (for Ethyl Ester):

Deprotonation: (EtO)₂P(O)CH₂CN + NaH → [(EtO)₂P(O)CHCN]⁻Na⁺ + H₂

Addition-Elimination: [(EtO)₂P(O)CHCN]⁻Na⁺ + Cyclohexanone → Ethyl 2-cyano-2-cyclohexylideneacetate + (EtO)₂P(O)ONa

This methodology is particularly advantageous for preparing olefins with electron-withdrawing groups adjacent to the double bond, where the related Wittig reaction may be less effective. orgsyn.org

Alternative Established Synthetic Routes

Beyond the primary methods, other routes have been established. One significant alternative is the hydrolysis of the corresponding esters or amides. For instance, ethyl 2-cyano-2-cyclohexylideneacetate, synthesized via Knoevenagel or HWE reactions, can be readily hydrolyzed under acidic or basic conditions to yield this compound. orgsyn.org

Another approach involves the condensation of cyclohexanone with cyanoacetamide, followed by hydrolysis. In a patented process, cyclohexanone is reacted with cyanoacetamide in the presence of ammonium acetate and acetic acid to produce 2-cyclohexylidene-2-cyanoacetamide. google.com This amide can then be subjected to hydrolysis to afford the desired carboxylic acid.

Precursor Chemistry and Derivatization Strategies

The synthesis of this compound is intrinsically linked to the chemistry of its precursors, particularly the alkyl esters, and the fundamental methods for introducing the key cyano and carboxylic acid functionalities.

Synthesis of Alkyl Esters of this compound (e.g., Ethyl Ester, Methyl Ester)

The alkyl esters of this compound are crucial intermediates, often prepared as precursors to the final acid. orgsyn.org The most common method for their synthesis is the Knoevenagel condensation between cyclohexanone and an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate or methyl cyanoacetate. researchgate.netscielo.br

The reaction conditions mirror those used for the synthesis of the parent acid, typically involving a basic catalyst and removal of water. For example, the condensation of cyclohexanone and ethyl cyanoacetate can be catalyzed by bases like piperidine or DABCO (1,4-diazabicyclo[2.2.2]octane). researchgate.netrsc.org

| Reactants | Catalyst | Conditions | Product | Ref. |

| Cyclohexanone, Ethyl cyanoacetate | Aminopropylated fly ash | - | Ethyl 2-cyano-2-cyclohexylideneacetate | researchgate.net |

| Cyclohexanone, Ethyl cyanoacetate | DABCO / Ionic Liquid | - | Ethyl 2-cyano-2-cyclohexylideneacetate | rsc.org |

| Cyclohexanone, Triethyl phosphonoacetate | Sodium Hydride | Benzene, 20-65°C | Ethyl cyclohexylideneacetate | orgsyn.org |

These esterification products serve as valuable synthetic intermediates that can be easily purified and subsequently hydrolyzed to provide the target carboxylic acid in high purity.

Introduction of Cyano- and Carboxylic Acid Functionalities

The introduction of the cyano and carboxylic acid groups is achieved by using a starting material that already contains them, namely cyanoacetic acid or its esters. scielo.brresearchgate.net The synthesis of these crucial precursors is a fundamental process in organic chemistry.

Cyanoacetic Acid Synthesis: Cyanoacetic acid is typically prepared via the Kolbe nitrile synthesis. wikipedia.org This involves the reaction of a chloroacetate (B1199739) salt with a cyanide salt, followed by acidification. A common laboratory procedure starts with chloroacetic acid, which is neutralized with sodium carbonate. The resulting sodium chloroacetate solution is then treated with sodium cyanide. orgsyn.org The reaction generates sodium cyanoacetate, which upon acidification with a strong acid like hydrochloric acid, yields cyanoacetic acid. orgsyn.org

Ethyl Cyanoacetate Synthesis: The corresponding ester, ethyl cyanoacetate, can be prepared by several methods: wikipedia.org

Fischer Esterification: Direct esterification of cyanoacetic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid). wikipedia.org

Nitrile Synthesis: Reaction of ethyl chloroacetate with sodium cyanide. wikipedia.orgorgsyn.org

The cyano group itself is a versatile functional handle in organic synthesis, known for its ability to be transformed into amines, amides, or carboxylic acids. researchgate.net Its introduction into molecules is a key step in the synthesis of many pharmaceuticals and fine chemicals. researchgate.netugr.es In the context of this compound, the cyanoacetic acid precursor delivers both essential functional groups in a single, efficient step.

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. The synthesis of this compound is an area where such principles can be effectively implemented, focusing on the reduction of hazardous substances, the use of alternative energy sources, and the improvement of reaction efficiency. Key green approaches applicable to the synthesis of this compound include the use of eco-friendly catalysts, solvent-free reaction conditions, and alternative energy sources like microwave irradiation.

Eco-friendly Catalysts and Solvent-Free Conditions:

Research into greener alternatives for the Knoevenagel condensation has explored the use of more benign catalysts and the elimination of volatile organic solvents. For instance, ammonium bicarbonate has been identified as an effective and environmentally friendly catalyst for the Knoevenagel condensation of various aldehydes with malonic acid under solvent-free conditions. tue.nl This approach avoids the use of toxic solvents like benzene and pyridine, which are common in traditional methods. tue.nl The reaction proceeds by heating the reactants with a catalytic amount of ammonium bicarbonate, which decomposes to ammonia, the active catalytic species. tue.nl This methodology can be extrapolated to the synthesis of this compound, offering a significant green advantage.

Another promising green catalyst is hydroxyapatite, which has been successfully employed in the solvent-free, microwave-assisted Knoevenagel condensation of aldehydes with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. nih.gov Hydroxyapatite is a naturally occurring mineral, making it an inexpensive and environmentally friendly catalyst that can be easily recovered and reused. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product selectivity. oatext.com The application of microwave heating under solvent-free conditions for the Knoevenagel condensation represents a significant improvement over conventional heating methods. oatext.comjchps.com For the synthesis of related α,β-unsaturated compounds, microwave irradiation in the presence of a catalyst like ammonium acetate has been shown to be highly efficient, with reactions completing in a matter of seconds to minutes. oatext.com This rapid and efficient heating reduces energy consumption and minimizes the potential for side reactions.

Comparative Analysis of Synthetic Routes:

The following table provides a comparative overview of a conventional synthetic route to this compound and a proposed green alternative based on analogous reactions reported in the literature. The data for the green synthesis is extrapolated from a similar Knoevenagel condensation under solvent-free, microwave-assisted conditions.

Table 1: Comparison of Conventional and Proposed Green Synthesis of this compound

| Parameter | Conventional Method | Proposed Green Method |

|---|---|---|

| Reactants | Cyclohexanone, Cyanoacetic acid | Cyclohexanone, Cyanoacetic acid |

| Catalyst | Ammonium acetate | Ammonium acetate / Hydroxyapatite |

| Solvent | Benzene or Toluene | Solvent-free |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |

| Reaction Time | Several hours google.com | 30-60 seconds oatext.com |

| Yield | ~75-85% google.com | Potentially >90% oatext.com |

| Work-up | Extraction, Crystallization | Recrystallization |

| Green Aspects | - Use of hazardous solvents

The adoption of green chemistry principles in the synthesis of this compound offers substantial benefits. By replacing hazardous solvents with solvent-free conditions and employing energy-efficient microwave heating, the environmental impact of the synthesis can be significantly reduced. Furthermore, the use of benign and recyclable catalysts aligns with the goals of sustainable chemical manufacturing. While direct comparative studies for this specific compound are not extensively documented, the wealth of research on green Knoevenagel condensations provides a clear and promising path forward for the development of an eco-friendly and efficient synthesis of this compound.

Reactivity Studies and Mechanistic Investigations of 2 Cyano 2 Cyclohexylideneacetic Acid

Carbon-Carbon Bond Forming Reactions

The electron-deficient nature of the double bond in 2-cyano-2-cyclohexylideneacetic acid, influenced by the electron-withdrawing cyano and carboxyl groups, dictates its reactivity in carbon-carbon bond-forming reactions.

Carboxylation Reactions and Related Processes

Carboxylation involves the introduction of a carboxylic acid group into a molecule. For this compound, direct carboxylation at the carbon framework is not a commonly reported transformation. The double bond is electron-poor, making it unreceptive to attack by electrophilic carbon sources like carbon dioxide without significant activation. organic-chemistry.org While methods exist for the carboxylation of alkenylboronic esters and other organometallic species to form α,β-unsaturated carboxylic acids, these describe the synthesis of similar structures rather than the further carboxylation of an already existing α,β-unsaturated acid like this compound. organic-chemistry.org

Aldehyde Condensation Reactions

Condensation reactions with aldehydes, such as the Knoevenagel or aldol (B89426) condensation, typically require a nucleophilic partner, often an enolate generated by deprotonating an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.net this compound lacks such an active methylene group; its sp²-hybridized carbons are part of the double bond. Therefore, it cannot act as the nucleophilic component in a traditional aldehyde condensation reaction. Instead, this compound is itself synthesized via a Knoevenagel condensation between cyclohexanone (B45756) and cyanoacetic acid.

Michael Addition Reactions and Conjugate Additions

The most significant carbon-carbon bond-forming reaction for this compound is the Michael addition, a type of conjugate addition. libretexts.org The molecule acts as a classic Michael acceptor due to the double bond being activated by the adjacent electron-withdrawing nitrile and carboxylic acid groups. This activation renders the β-carbon of the cyclohexylidene ring electrophilic and susceptible to attack by a wide range of nucleophiles, known as Michael donors. libretexts.orgtamu.edu

The general mechanism involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. The attack occurs at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. libretexts.orgpearson.com

General Mechanism of Michael Addition:

Nucleophilic Attack: A "soft" nucleophile attacks the electrophilic β-carbon of the cyclohexylidene ring.

Enolate Formation: The π-electrons of the double bond shift to form a new enolate, with the negative charge delocalized between the α-carbon and the oxygen atoms of the carbonyl and nitrile groups.

Protonation: The enolate intermediate is protonated (typically during workup) to give the final saturated product.

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of substituted cyclohexane (B81311) derivatives.

| Class of Michael Donor | Specific Example | Resulting Product Type |

| Organocuprates | Gilman reagents (e.g., (CH₃)₂CuLi) | β-Alkyl-substituted cyanoacetic acid |

| Enolates | Diethyl malonate | 1,5-Dicarbonyl compound derivative |

| Amines | Secondary amines (e.g., piperidine) | β-Amino cyanoacetic acid derivative |

| Thiols | Thiophenol | β-Thioether cyanoacetic acid derivative |

| Cyanide | Sodium cyanide | β-Dinitrile derivative |

This table illustrates potential Michael addition reactions based on the known reactivity of α,β-unsaturated systems. Specific experimental data for each reaction with this compound may vary.

Derivatization Pathways and Functional Group Transformations

The carboxylic acid and nitrile moieties of this compound are key sites for further chemical modification.

Decarboxylation Reactions of this compound

Upon heating, this compound undergoes decarboxylation, a reaction that involves the loss of carbon dioxide. stackexchange.com This reaction is a known synthetic procedure. stackexchange.com Unlike the classic decarboxylation of β-keto acids which proceeds through a six-membered cyclic transition state to form an enol, the decarboxylation of this compound leads to a product where the double bond has migrated. masterorganicchemistry.comyoutube.com The product is not 2-cyclohexylideneacetonitrile but rather 1-cyclohexenylacetonitrile. This indicates a mechanism involving the rearrangement of the double bond to a more stable, endocyclic position. The presence of ammonium (B1175870) acetate (B1210297), often used in its synthesis, may influence the mechanism. stackexchange.com

| Reactant | Conditions | Major Product |

| This compound | Heating | 1-Cyclohexenylacetonitrile |

Transformation of the Nitrile Moiety (e.g., to Amides)

The nitrile group can be converted to an amide through hydrolysis. This transformation can be catalyzed by either acid or base, though controlling the reaction to stop at the amide stage can be challenging, as over-hydrolysis will yield the corresponding carboxylic acid. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. lumenlearning.com Subsequent proton transfer and tautomerization yield the amide. lumenlearning.commasterorganicchemistry.com To achieve selective conversion to the amide without significant formation of the dicarboxylic acid, specific reagents like a mixture of trifluoroacetic acid (TFA) and sulfuric acid can be employed.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

Protonation: The nitrile nitrogen is protonated by an acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

Deprotonation: A proton is removed from the oxygen atom.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide form.

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. libretexts.org This method often requires careful monitoring and milder conditions to prevent the subsequent hydrolysis of the newly formed amide to a carboxylate salt. chemistrysteps.com

| Reaction | Reagents | Key Steps |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., H₂SO₄ in H₂O), Heat | Protonation of nitrile, attack by H₂O, tautomerization |

| Base-Catalyzed Hydrolysis | NaOH(aq), Heat | Attack by OH⁻, protonation by H₂O, tautomerization |

| Selective Hydration | TFA/H₂SO₄ or Acetaldoxime/Catalyst | Indirect hydration via intermediate, minimizes over-hydrolysis |

This table summarizes general conditions for nitrile hydrolysis. Optimal conditions for this compound would require specific experimental validation.

Esterification and Hydrolysis Processes

The reactivity of this compound is characterized by transformations at its carboxylic acid and nitrile functional groups.

Esterification:

The esterification of this compound involves the conversion of its carboxylic acid group into an ester. This is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uk Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires heating. To drive the equilibrium towards the product, the alcohol can be used in excess, sometimes as the solvent itself. commonorganicchemistry.com

Alternatively, for substrates that are sensitive to strong acids, other methods can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a milder option. commonorganicchemistry.com Another approach involves a two-step process where the carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) and then reacted with the desired alcohol. commonorganicchemistry.com

Hydrolysis:

Hydrolysis of this compound can occur at two sites: the ester (if formed) and the nitrile group.

Ester Hydrolysis: The ester of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in water with a strong acid. chemguide.co.uk Basic hydrolysis, or saponification, is an irreversible process that involves heating the ester with a strong base like sodium hydroxide, which yields the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.

Nitrile Hydrolysis: The cyano group can also be hydrolyzed to a carboxylic acid or an amide. This transformation can be achieved under both acidic and basic conditions, typically requiring heat. libretexts.orgyoutube.com Acidic hydrolysis, often with a dilute acid like hydrochloric acid, directly produces a carboxylic acid and an ammonium salt. libretexts.orgyoutube.com Alkaline hydrolysis with a base such as sodium hydroxide solution initially forms a carboxylate salt and ammonia. libretexts.org Under milder basic conditions, it is sometimes possible to stop the reaction at the amide intermediate stage. youtube.com Complete hydrolysis to the dicarboxylic acid, cyclohexylidene malonic acid, can be achieved under more vigorous conditions.

A summary of these transformations is presented in the table below.

| Transformation | Reagents and Conditions | Product(s) |

| Esterification | ||

| Fischer Esterification | Alcohol (e.g., ethanol), cat. H₂SO₄, heat | Ethyl 2-cyano-2-cyclohexylideneacetate |

| Steglich Esterification | Alcohol, DCC, DMAP | Corresponding ester |

| Hydrolysis | ||

| Ester Hydrolysis (Acidic) | Water, strong acid (e.g., HCl), heat | This compound, Alcohol |

| Ester Hydrolysis (Basic) | Strong base (e.g., NaOH), heat; then H₃O⁺ | This compound, Alcohol |

| Nitrile Hydrolysis (Acidic) | Dilute acid (e.g., HCl), heat | Cyclohexylidene malonic acid, Ammonium salt |

| Nitrile Hydrolysis (Basic) | Strong base (e.g., NaOH), heat; then H₃O⁺ | Cyclohexylidene malonic acid |

Mechanistic Elucidation and Kinetic Studies

The formation and subsequent reactions of this compound are governed by specific mechanistic pathways and energetic considerations.

The primary route to synthesizing this compound and its esters is the Knoevenagel condensation . wikipedia.org This reaction is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.orgorientjchem.org

Nucleophilic Addition Pathway (Knoevenagel Condensation): In the synthesis of this compound, the active hydrogen compound is cyanoacetic acid, and the carbonyl compound is cyclohexanone. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orglscollege.ac.in The mechanism proceeds as follows:

The basic catalyst abstracts an acidic α-hydrogen from cyanoacetic acid to form a resonance-stabilized carbanion (enolate). orientjchem.org

This carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. orientjchem.orgresearchgate.net

The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct.

Subsequent dehydration (elimination of a water molecule) under the reaction conditions yields the α,β-unsaturated product, this compound. wikipedia.org

Radical-Based Pathways: While the traditional Knoevenagel condensation proceeds via a nucleophilic pathway, radical-based mechanisms have also been explored, particularly in photocatalytic systems for similar molecules. For instance, photocatalytic studies on the related 2-cyano-2-cyclopentylideneacetic acid have shown that UV irradiation can generate superoxide (B77818) radicals (O₂⁻•) which facilitate the abstraction of a proton from the active methylene compound, thereby accelerating the condensation. This suggests the possibility of alternative, non-traditional pathways for the formation of such compounds.

The hydrolysis of the nitrile group also follows a well-defined nucleophilic addition mechanism. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. youtube.com Under basic conditions, the hydroxide ion directly attacks the nitrile carbon. youtube.com In both cases, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. youtube.com

The stereochemistry of this compound is centered around the exocyclic double bond (C=C).

E/Z Isomerism: The double bond connecting the cyclohexylidene ring to the cyanoacetic acid moiety can exist in two geometric isomers, (E) and (Z). The designation of these isomers depends on the priority of the substituents on the double-bonded carbons according to the Cahn-Ingold-Prelog rules. The formation of one isomer over the other can be influenced by the reaction conditions. In many Knoevenagel condensations, while an initial mixture of (E) and (Z) isomers may form, the reaction often equilibrates to the thermodynamically more stable isomer, which is typically the (E)-isomer to minimize steric hindrance. rsc.org Studies on similar systems have shown that the choice of catalyst and solvent can influence the stereoselectivity of the Knoevenagel condensation. mdpi.com For instance, some catalysts may favor the formation of the (E)-isomer, while others might lead to the (Z)-isomer. mdpi.com It is also possible to isomerize a mixture of products to the desired isomer using methods like UV irradiation or treatment with a base. mdpi.com

Chirality Transfer: this compound itself is achiral. However, reactions that reduce the exocyclic double bond can create a chiral center at the α-carbon of the resulting cyclohexylacetic acid derivative. If the starting cyclohexanone is asymmetrically substituted, or if a chiral reagent or catalyst is used in the reduction, it is possible to achieve enantioselective synthesis, leading to a specific stereoisomer of the product. The rigid conformation of the cyclohexylidene ring can influence the facial selectivity of the attack on the double bond, potentially leading to chirality transfer if a chiral auxiliary is incorporated into the molecule.

While specific kinetic and thermodynamic data for this compound are not extensively reported in readily available literature, general principles for the relevant reaction types can be discussed.

Esterification: Fischer esterification is an equilibrium-controlled process. chemguide.co.uk The equilibrium constant (K) for the esterification of carboxylic acids can be influenced by temperature and the structure of the reactants. mdpi.com For uncatalyzed esterification reactions, temperature has a significant effect on both the reaction rate and the conversion of the carboxylic acid. maxwellsci.comsemanticscholar.org The reaction is generally considered to follow a second-order reversible kinetic model. maxwellsci.comsemanticscholar.org The activation energy for esterification can be determined using the Arrhenius equation by studying the reaction rate at different temperatures.

Hydrolysis: The hydrolysis of related α,β-unsaturated esters and nitriles has been studied kinetically. The rates of hydrolysis are dependent on factors such as pH, temperature, and the specific structure of the molecule. For example, studies on the acidic hydrolysis of phosphonate (B1237965) esters show that electron-withdrawing substituents on an adjacent aromatic ring can facilitate the reaction, increasing the rate constants. mdpi.com This suggests that the electronic properties of the cyclohexylidene ring and the cyano group will influence the kinetic parameters of hydrolysis for this compound and its esters. Kinetic studies on the reaction of similar cycloalkenylacetic acids with diazodiphenylmethane (B31153) have been used to probe the influence of ring size and the position of the double bond on reactivity. researchgate.net

A summary of general kinetic and thermodynamic considerations is provided below.

| Transformation | Kinetic Aspects | Thermodynamic Aspects |

| Knoevenagel Condensation | Rate is dependent on catalyst basicity and concentration, temperature, and substrate reactivity. The dehydration step is often rate-determining. | Generally thermodynamically favorable due to the formation of a stable, conjugated system and the elimination of water. |

| Esterification (Fischer) | Follows second-order reversible kinetics. Rate is enhanced by acid catalysts and higher temperatures. semanticscholar.org | An equilibrium process (ΔG ≈ 0). The position of the equilibrium can be shifted by removing water or using an excess of one reactant. mdpi.com |

| Hydrolysis (Ester) | Rate is dependent on pH and temperature. Saponification (basic hydrolysis) is kinetically favored and irreversible. | Acid-catalyzed hydrolysis is the reverse of esterification and is also an equilibrium process. Basic hydrolysis is thermodynamically favorable due to the formation of a stable carboxylate salt. |

| Hydrolysis (Nitrile) | Generally requires forcing conditions (heat, strong acid/base). The second step (hydrolysis of the amide intermediate) is often slower than the first. | The overall conversion to a carboxylic acid is thermodynamically highly favorable due to the formation of stable products (carboxylic acid/carboxylate and ammonia/ammonium). |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano 2 Cyclohexylideneacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 2-cyano-2-cyclohexylideneacetic acid can be achieved.

The proton NMR (¹H NMR) spectrum of this compound provides specific information about the chemical environment of each hydrogen atom. The acidic proton of the carboxylic acid group is expected to be highly deshielded and appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. researchgate.net This significant downfield shift is characteristic of carboxylic acid protons. researchgate.net

The protons on the cyclohexylidene ring are anticipated to show distinct signals. The two methylene (B1212753) groups adjacent to the exocyclic double bond (allylic protons) would be deshielded compared to other methylene groups on the ring and are expected to resonate in the 2.0-3.0 ppm region. The remaining methylene protons of the cyclohexane (B81311) ring would likely appear as a complex multiplet further upfield, around 1.5-1.8 ppm. nist.gov

A detailed breakdown of the expected ¹H NMR signals is presented in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Allylic Protons (2 x -CH₂-) | 2.0 - 3.0 | Multiplet |

| Cyclohexane Protons (3 x -CH₂-) | 1.5 - 1.8 | Multiplet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used for analysis. The data presented are estimations based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides crucial information about the carbon skeleton. The spectrum for this compound is expected to display nine distinct signals, corresponding to each carbon atom in the molecule.

The most downfield signal would correspond to the carbonyl carbon of the carboxylic acid group, typically appearing between 170-185 ppm. researchgate.net The two sp² hybridized carbons of the exocyclic double bond would resonate in the alkene/aromatic region (115-160 ppm). nih.gov The carbon attached to the cyano and carboxyl groups would be further downfield than the one attached only to the cyclohexane ring. The nitrile carbon itself is also characteristic, appearing in the 115-120 ppm range. researchgate.net The sp³ hybridized carbons of the cyclohexane ring would appear in the upfield region of the spectrum (20-40 ppm). nih.govsigmaaldrich.com

A summary of the predicted ¹³C NMR chemical shift assignments is provided in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 185 |

| Alkene Carbon (C=C(CN)COOH) | 150 - 160 |

| Alkene Carbon (C=C) | 120 - 130 |

| Nitrile (CN) | 115 - 120 |

| Quaternary Carbon (C=C(CN)COOH) | 95 - 110 |

| Cyclohexane Carbons (-CH₂-) | 20 - 40 |

Note: This table represents predicted chemical shift ranges based on known values for similar functional groups. researchgate.netresearchgate.netnih.govsigmaaldrich.com Experimentally obtained data from sources such as SpectraBase would be required for definitive assignments. sigmaaldrich.com

To unambiguously confirm the structural assignments derived from 1D NMR, two-dimensional (2D) NMR experiments are employed. scielo.br

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling relationships through bonds. scielo.br For this compound, COSY would show correlations between the allylic protons and their adjacent methylene protons within the cyclohexane ring, helping to trace the connectivity of the entire ring system. sigmaaldrich.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). bldpharm.comresearchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This would allow for the definitive assignment of the protonated carbons in the cyclohexane ring. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. bldpharm.com It is particularly valuable for identifying quaternary carbons, which are not observed in HSQC spectra. For this molecule, HMBC would show correlations from the allylic protons to the sp² carbons of the double bond and the quaternary carbon, as well as from the carboxylic acid proton to the carbonyl and quaternary carbons, thus confirming the entire molecular structure. scielo.br

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

Carboxylic Acid (O-H stretch): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. researchgate.net

Cyano Group (C≡N stretch): A sharp, medium-intensity absorption should appear in the range of 2260-2240 cm⁻¹, indicative of the nitrile functional group.

Carbonyl Group (C=O stretch): A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around 1710 cm⁻¹, consistent with an α,β-unsaturated carboxylic acid. researchgate.net

Alkene Group (C=C stretch): An absorption in the 1650-1600 cm⁻¹ region is anticipated for the carbon-carbon double bond stretch.

The table below summarizes the principal IR absorption bands for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aliphatic | 2850 - 2960 | Medium-Strong |

| C≡N Stretch | Nitrile | 2260 - 2240 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp |

| C=C Stretch | Alkene | 1650 - 1600 | Medium-Variable |

While primarily used for functional group identification, IR spectroscopy can also provide insights into the conformational properties of molecules. Different spatial arrangements of atoms (conformers) can sometimes give rise to distinct vibrational frequencies. For this compound, different orientations of the carboxylic acid group relative to the cyclohexylidene ring could potentially be studied. However, due to the free rotation around the single bond connecting the acid group to the double bond, and the rapid interconversion of the cyclohexane ring conformations at room temperature, resolving distinct conformers by standard IR spectroscopy would be challenging. More advanced techniques like low-temperature matrix isolation IR spectroscopy would likely be necessary to probe specific conformational isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides extremely accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula of a compound. For this compound, the molecular formula is C₉H₁₁NO₂. nih.gov

The calculated monoisotopic mass for this formula is 165.078978594 Da. nih.gov In a typical ESI-HRMS experiment conducted in negative ion mode, the compound would be deprotonated to form the [M-H]⁻ ion. The expected exact mass for this ion would be C₉H₁₀NO₂⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ could be observed. By comparing the experimentally measured m/z value to the calculated exact mass, the molecular formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) of error. While specific experimental HRMS data for this compound is not widely published, this technique remains the standard for unambiguous molecular formula confirmation. sigmaaldrich.com

Table 1: ESI-HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Calculated Monoisotopic Mass | 165.078978594 Da |

| Expected Ion (Negative Mode) | [M-H]⁻ |

| Expected Ion (Positive Mode) | [M+H]⁺ |

Fragmentation Pattern Analysis for Structural Insights

The molecule contains a carboxylic acid, a nitrile group, and a cyclohexylidene double bond. Key fragmentation pathways would likely include:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion from the loss of 44 Da.

Loss of H₂O: The loss of a water molecule (18 Da) is another characteristic fragmentation for carboxylic acids. libretexts.org

Loss of COOH: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the entire carboxylic acid functional group as a radical (45 Da). libretexts.org

Cleavage of the Cyclohexane Ring: The cyclohexene (B86901) ring can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, leading to a series of losses corresponding to C₂H₄ (28 Da), C₃H₆ (42 Da), or C₄H₈ (56 Da). whitman.edu

McLafferty Rearrangement: Ketones and aldehydes with appropriate side chains undergo this rearrangement. whitman.edu While not a ketone, the π-system in this compound could potentially facilitate similar hydrogen rearrangements.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragmentation Event | Neutral Loss (Da) | Predicted Fragment (m/z) |

| Loss of Water | 18 | 147 |

| Loss of Carboxyl Radical | 45 | 120 |

| Loss of Carbon Dioxide | 44 | 121 |

| Ring Fragmentation (Loss of C₂H₄) | 28 | 137 |

Other Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure, particularly conjugated systems. The structure of this compound features a conjugated system where the carbon-carbon double bond (C=C) of the cyclohexylidene group is in conjugation with both the nitrile (C≡N) and the carbonyl (C=O) of the carboxylic acid.

This extended conjugation is expected to result in absorption in the UV region. Two main types of electronic transitions are possible:

π → π* (pi to pi-star) transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation in the molecule lowers the energy gap, shifting the absorption to a longer wavelength compared to isolated double bonds. masterorganicchemistry.com

n → π* (n to pi-star) transitions: These lower-energy, lower-intensity absorptions involve promoting a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. For simple ketones, this transition occurs around 270-300 nm. masterorganicchemistry.com

For this compound, the π → π* transition is expected to be the most prominent, likely occurring in the 200-250 nm range, similar to other conjugated systems. masterorganicchemistry.com The weaker n → π* transition would likely appear at a longer wavelength, potentially overlapping with the tail of the more intense π → π* band.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of the available scientific literature did not yield a published crystal structure for this compound itself.

However, the crystal structure of a closely related compound, 2-cyano-N′-(cyclohexylidene)acetohydrazide, has been reported. researchgate.net In this related molecule, the cyclohexane ring adopts a chair conformation. This is the most stable conformation for a six-membered ring, and it is highly probable that the cyclohexane ring in this compound would also adopt a similar chair conformation in the solid state. This analysis of a related structure provides a likely model for the conformation of the cyclohexylidene portion of the target molecule, though direct crystallographic analysis would be needed for confirmation.

Application of Hyphenated Spectroscopic Techniques in Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds. For this compound, a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly powerful.

In an LC-MS analysis, the liquid chromatograph would first separate the target compound from impurities or other components in a sample. The eluent from the LC column is then directed into the mass spectrometer. The MS detector provides two key pieces of information: the retention time from the LC, which is a characteristic property of the compound under specific conditions, and the mass spectrum of the compound.

Using high-resolution mass spectrometry (LC-HRMS) would further allow for the confirmation of the molecular formula of the eluting compound in real-time. Furthermore, tandem mass spectrometry (LC-MS/MS) could be employed, where the [M-H]⁻ or [M+H]⁺ ion is selected and fragmented to produce a characteristic fragmentation pattern, providing an additional layer of structural confirmation. This approach is widely used for the analysis of complex organic molecules, including organic acids and nitriles. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 2 Cyano 2 Cyclohexylideneacetic Acid

Quantum Chemical Calculations

Currently, there is a notable absence of dedicated published research on the quantum chemical calculations for 2-cyano-2-cyclohexylideneacetic acid.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

No specific studies focused on the Density Functional Theory (DFT) applications for the electronic structure and geometry optimization of this compound have been identified. Such studies would typically involve the use of various functionals and basis sets to determine the most stable conformation of the molecule, its bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its chemical reactivity and electronic properties.

Ab Initio Methods in Determining Molecular Properties and Reactivity

Similarly, there is no available research detailing the use of ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, to determine the molecular properties and reactivity of this compound. These higher-level computational methods could provide more accurate predictions of its properties, albeit at a greater computational cost.

Spectroscopic Property Prediction and Validation

While theoretical predictions of the spectroscopic properties of this compound are not published, experimental data is available, which is essential for the validation of any future computational models.

Theoretical Prediction of NMR and IR Spectra and Comparison with Experimental Data

No theoretical predictions for the NMR and IR spectra of this compound have been found in the surveyed literature. However, experimental spectroscopic data has been reported. rsc.org

Experimental Spectroscopic Data for this compound rsc.org

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.51 (s, 1H), 3.07 – 2.96 (m, 1H), 2.76 – 2.63 (m, 1H), 2.55 (t, J = 6.0 Hz, 1H), 2.26 (t, J = 6.1 Hz, 1H), 1.91 – 1.54 (m, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 181.9, 167.1, 116.2, 102.5, 66.1, 37.4, 33.8, 30.6, 27.1, 27.0, 25.0 |

| IR (KBr) cm⁻¹ | 3420, 3208, 2278, 1701, 1609, 1387 |

These experimental values would be the standard against which theoretically calculated spectra, typically obtained from DFT calculations, would be compared to assess the accuracy of the computational method.

Modeling of UV-Vis Absorption and Electronic Properties

There are no specific studies available that model the UV-Vis absorption and electronic properties of this compound, which would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). Such modeling would predict the electronic transitions and the corresponding absorption wavelengths, providing a deeper understanding of the molecule's photophysical properties.

Reaction Mechanism Modeling and Transition State Analysis

No detailed computational studies on the reaction mechanism modeling and transition state analysis for reactions involving this compound were identified in the current literature. While the decarboxylation of this compound is a known reaction, a computational investigation of its mechanism, including the identification of transition states and the calculation of activation energies, has not been reported.

No Publicly Available Research Found for "this compound"

The user's strict instructions to focus solely on "this compound" and to include detailed research findings cannot be fulfilled due to the absence of such specific information in the scientific literature. General principles of computational chemistry, molecular modeling, and reaction pathway analysis exist, but their specific application to this compound has not been documented in available sources.

Therefore, the sections and subsections outlined below remain unaddressed, pending the future publication of relevant research.

Application of Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics in Predicting Reactivity

No data tables or specific research findings concerning the computational analysis of this compound could be generated.

Applications and Translational Research of 2 Cyano 2 Cyclohexylideneacetic Acid

Role as a Versatile Synthetic Intermediate

The strategic placement of its functional groups allows 2-cyano-2-cyclohexylideneacetic acid and its derivatives to serve as potent building blocks for more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.

Precursor in Pharmaceutical Synthesis (e.g., Gabapentin Analogues and Precursors)

A significant application of this compound derivatives is in the synthesis of pharmaceuticals, most notably as a precursor for the anticonvulsant drug Gabapentin and its analogues. guidechem.comnih.gov The ethyl ester, this compound ethyl ester, can be utilized in the preparation of Gabapentin analogues. guidechem.com

One patented industrial process describes the use of this compound alkyl esters as a starting material. google.com In this pathway, the ester is reacted with a cyanide source to produce 1-cyanomethyl-cyclohexanecarbonitrile. google.com This dinitrile is a crucial intermediate that is subsequently hydrolyzed and reduced to form Gabapentin. google.com Another key intermediate in Gabapentin synthesis, 2-(1-cyanocyclohexyl)acetic acid, is also closely related and is sometimes considered an impurity (Impurity B) in the final drug product. e-journals.in The synthesis of this intermediate often aims to avoid highly toxic reagents like sodium or potassium cyanide, highlighting the importance of developing safer synthetic routes. e-journals.in

The general synthetic relationship is outlined in the table below, showcasing the progression from the cyclohexylidene precursor to key Gabapentin intermediates.

| Starting Material / Intermediate | CAS Number | Molecular Formula | Role in Synthesis |

| This compound | 37107-50-9 | C₉H₁₁NO₂ | Precursor to key intermediates. google.com |

| This compound ethyl ester | 6802-76-2 | C₁₁H₁₅NO₂ | Starting material for Gabapentin analogue synthesis. guidechem.com |

| 1-Cyanomethyl-cyclohexanecarbonitrile | N/A | C₉H₁₂N₂ | Dinitrile intermediate formed from the alkyl ester. google.com |

| 2-(1-Cyanocyclohexyl)acetic acid | N/A | C₉H₁₃NO₂ | Key intermediate for Gabapentin; also a known impurity. e-journals.in |

| Gabapentin | 60142-96-3 | C₉H₁₇NO₂ | Final active pharmaceutical ingredient. e-journals.ingoogle.com |

Building Block for Agrochemicals and Specialty Chemicals

The 2-cyanoacrylate structural motif, central to this compound, is a key component in the design of modern agrochemicals, particularly herbicides. researchgate.net Research has shown that compounds such as 2-cyano-3-(substituted)pyridinemethylaminoacrylates function as potent inhibitors of Photosystem II (PSII) electron transport in plants, which is a common mechanism for herbicidal activity. researchgate.net Certain analogues within this class have demonstrated excellent herbicidal effects at low application rates. researchgate.net

Furthermore, the broader class of cyanoacetamide derivatives, to which this compound is structurally related, are recognized as versatile precursors for a range of agrochemicals. researchgate.net The reactivity of the cyano and activated alkene/methylene (B1212753) groups allows for the construction of diverse molecular scaffolds suitable for agricultural applications. researchgate.net

Application in the Synthesis of Advanced Materials

The inherent reactivity of the cyano-ylideneacetic acid moiety makes it a candidate for applications in materials science. For instance, related structures like cyano-benzylidene xanthene derivatives have been synthesized and successfully applied as corrosion inhibitors for aluminum in highly alkaline environments. nih.gov These molecules can form a protective passive film on the metal surface, significantly reducing the rate of corrosion. nih.gov The effectiveness of such inhibitors relies on their ability to adsorb onto the metal surface, a property influenced by the electronic characteristics of the functional groups. The conjugated system and polar nitrile and carboxyl groups in this compound suggest its potential for similar surface protection applications or as a monomer for the creation of functional polymers and specialty coatings.

Development of Functionalized Molecular Architectures

The compound's structure is ideal for constructing complex molecular frameworks, particularly those containing heterocyclic rings, which are foundational to many areas of chemistry and pharmacology.

Synthesis of Complex Heterocyclic Compounds

Precursors containing the cyanoacetyl group are exceptionally useful in heterocyclic synthesis due to the presence of multiple reactive centers. researchgate.netarkat-usa.org This functional group can react with a wide variety of reagents to form numerous types of heterocyclic rings through cyclization and cyclocondensation reactions. researchgate.netnih.gov While literature specific to this compound is focused, the well-established reactivity of analogous compounds like cyanoacetic acid hydrazide and cyanoacetamides provides a clear indication of its synthetic potential. arkat-usa.orgresearchgate.net These related precursors are used to synthesize a vast array of five- and six-membered heterocyclic systems. researchgate.net

The electrophilic carbon of the nitrile group and the carbon-carbon double bond in this compound can react with various nucleophiles, leading to the formation of diverse ring systems.

| Reactant Type | Resulting Heterocycle (Example) | Reaction Principle |

| Binucleophiles (e.g., Hydrazine) | Pyrazole derivatives | Cyclocondensation involving the nitrile and activated alkene. researchgate.net |

| Amino-thiols (e.g., Cysteamine) | Thiazole derivatives | Formation of a sulfur-containing ring. researchgate.net |

| Amidines | Pyrimidine derivatives | Ring formation via reaction with the cyano and carboxyl groups. arkat-usa.org |

| Active Methylene Compounds | Pyridine (B92270), Pyran derivatives | Michael addition followed by cyclization. researchgate.net |

Construction of Organosulfur Compounds and Analogues

The activated double bond in this compound makes it a suitable substrate for reactions that introduce sulfur atoms, leading to the creation of organosulfur compounds. A well-known reaction in this category involves the use of elemental sulfur. For example, related cyanoacetyl derivatives can react with elemental sulfur and an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base to yield highly substituted thiophene (B33073) derivatives. researchgate.net This type of transformation, often a variation of the Gewald reaction, demonstrates the utility of cyano-activated olefins in building sulfur-containing heterocyclic rings, which are important scaffolds in medicinal chemistry and materials science.

Potential in Catalytic Applications and Ligand Design

The potential for this compound in catalytic applications and ligand design stems from the reactivity of its constituent functional groups. The nitrile and carboxylic acid moieties can act as coordination sites for metal ions, making the molecule a candidate for use as a ligand in coordination chemistry.

While specific studies on the catalytic activity of this compound are limited, its derivatives and related compounds have shown promise. For instance, its ethyl ester, this compound ethyl ester, is noted in contexts that involve catalysts, suggesting a potential role for the core molecular framework in catalytic systems. Furthermore, the broader class of cyano-activated compounds has been successfully used to create metal complexes with catalytic properties. For example, copper(II) complexes derived from cyano-activated arylhydrazones have been shown to be effective catalysts for certain organic reactions.

The Knoevenagel condensation, a key reaction in organic synthesis, often utilizes compounds containing active methylene groups, similar to the precursor of this compound. While the parent compound itself is a product of such a condensation, its structural motifs are relevant to catalytic cycles.

The primary documented application of this compound is as a key intermediate in the synthesis of the pharmaceutical agent Gabapentin. This underscores its importance in synthetic chemistry, even if its direct catalytic applications are yet to be fully explored.

Table of Related Compounds and Their Applications

| Compound Name | CAS Number | Role/Application |

| This compound ethyl ester | 6802-76-2 | Mentioned in the context of catalysts. lookchem.com |

| Gabapentin | 60142-96-3 | An anticonvulsant and analgesic drug, for which this compound is a precursor. guidechem.com |

| 2-(2-(dicyanomethylene)hydrazineyl)benzoic acid | Not Available | A precursor for novel cyano-activated Copper(II) complexes with catalytic applications. rsc.org |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| CAS Number | 37107-50-9 |

| Molar Mass | 165.19 g/mol |

| Appearance | Solid |

Biological and Environmental Research Perspectives of 2 Cyano 2 Cyclohexylideneacetic Acid

Investigation of Biological Activities and Interactions

The comprehensive study of a chemical compound's biological effects is fundamental to understanding its potential as a therapeutic agent or its risk as a toxic substance. This involves a detailed examination of its journey through a biological system and its interactions at a molecular level.

Pharmacokinetic and Pharmacodynamic Assessment Methodologies

Pharmacokinetics (PK) describes the movement of a substance into, through, and out of the body—essentially, what the body does to the drug. Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on the body—what the drug does to the body. The assessment of these two areas is crucial for determining the onset, duration, and intensity of a compound's effect.

Methodologies for assessing PK and PD are multifaceted. A typical approach involves:

In Vitro Studies: Initial assessments often begin with in vitro models, such as cell cultures, to determine the compound's mechanism of action and its effects on specific cellular processes. For instance, studies on novel therapeutic agents often evaluate their ability to inhibit specific enzymes or interact with cellular receptors.

In Vivo Studies: Animal models are then used to understand the compound's behavior in a whole organism. These studies measure key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). Blood, plasma, urine, and tissue samples are collected at various time points after administration to quantify the concentration of the parent compound and its metabolites.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The data from in vitro and in vivo studies are integrated into mathematical models. These models help to establish a relationship between the concentration of the compound in the body and its observed effect. An inhibitory Emax model, for example, can be used to describe the relationship between drug concentration and the inhibition of a biological response. This type of modeling is essential for predicting therapeutic efficacy and potential toxicity.

Due to the lack of specific data for 2-cyano-2-cyclohexylideneacetic acid, a detailed PK/PD assessment is not possible.

Toxicological Assessment and Safety Profile Investigation

Toxicological assessment is a critical component of chemical evaluation, aiming to identify potential adverse effects on humans and the environment. A comprehensive safety profile is built through a tiered approach of testing.

Given the absence of toxicological data for this compound, the assessment of a structurally related compound, Acetic acid, 2-cyano-2-[3-[(3-methoxypropyl)amino]-2-cyclohexen-1-ylidene]-, 2-ethoxyethyl ester, (2Z)- (CAS No. 1419401-88-9), by the Australian Industrial Chemicals Introduction Scheme (AICIS) provides a relevant example of the methodologies employed. industrialchemicals.gov.au The investigation of this compound included a battery of tests to evaluate its potential health hazards. industrialchemicals.gov.au

The toxicological assessment of this analogue indicated a low level of concern for several endpoints. It was found to have low acute oral toxicity, was not a skin or eye irritant, and did not show evidence of skin sensitization. industrialchemicals.gov.au Furthermore, it was not considered to be genotoxic and had low dermal absorption. industrialchemicals.gov.au Repeated oral exposure did not suggest a likelihood of systemic toxicity or adverse effects on reproductive organs. industrialchemicals.gov.au

Below is a table summarizing the toxicological endpoints assessed for this related compound.

| Toxicological Endpoint | Result for Acetic acid, 2-cyano-2-[3-[(3-methoxypropyl)amino]-2-cyclohexen-1-ylidene]-, 2-ethoxyethyl ester, (2Z)- |

| Acute Oral Toxicity | Low |

| Skin Irritation | Not irritating |

| Eye Irritation | Not irritating |

| Skin Sensitisation | Not a sensitiser |

| Genotoxicity | Not considered to be genotoxic |

| Dermal Absorption | Low |

| Systemic Toxicity (Repeated Oral Exposure) | Not likely to cause systemic toxicity up to 300 mg/kg bw/day |

| Reproductive/Developmental Toxicity | Not likely to cause adverse effects on male and female reproductive organs, embryotoxicity or teratogenicity following repeated oral exposure up to 2500 mg/kg bw/day |

This data is for a structurally related compound and should not be directly extrapolated to this compound. industrialchemicals.gov.au

Environmental Fate and Impact Studies

Degradation Pathways and Metabolite Identification in Environmental Systems

The environmental fate of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. Identifying the degradation pathways and the resulting metabolites is crucial for a complete environmental risk assessment.

Currently, there is no publicly available information on the environmental degradation pathways or metabolite identification for this compound. Studies on related compounds can offer insights into potential degradation mechanisms. For instance, the assessment of Acetic acid, 2-cyano-2-[3-[(3-methoxypropyl)amino]-2-cyclohexen-1-ylidene]-, 2-ethoxyethyl ester, (2Z)- indicated that it is not readily or inherently degradable and is stable to hydrolysis, suggesting it is persistent in the environment. industrialchemicals.gov.au However, despite its persistence, it was not found to be bioaccumulative. industrialchemicals.gov.au

Methodologies for Environmental Impact Assessment of Chemical Production and Use

A key methodology for evaluating the environmental impact of chemical production is the Life Cycle Assessment (LCA) . deskera.comalliedacademies.org LCA is a systematic analysis of the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to production, use, and final disposal (cradle-to-grave). deskera.comdntb.gov.ua For chemical production, a "cradle-to-gate" assessment is often performed, which covers the impacts from raw material extraction to the point where the chemical leaves the factory. dntb.gov.uanih.gov

The LCA framework involves several stages:

Goal and Scope Definition: This stage defines the purpose of the study, the functional unit (e.g., 1 kg of the chemical produced), and the system boundaries. rsc.orgmedcraveonline.com

Life Cycle Inventory (LCI): This involves compiling the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each stage within the system boundaries. medcraveonline.com

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. This is done by categorizing the inventory data into different impact categories and then characterizing them using scientific models. medcraveonline.com Common impact categories include:

Global Warming Potential (GWP): Measures the contribution to climate change, typically expressed in kilograms of CO2 equivalent (kg CO2 eq.). dntb.gov.uanih.govmedcraveonline.com

Primary Energy Demand (PED): Quantifies the total amount of primary energy extracted from the earth to produce the chemical. medcraveonline.com

Other categories can include acidification potential, eutrophication potential, and various toxicity potentials. researchgate.net

To illustrate this methodology, the table below presents example data from LCAs of acetic acid production via different pathways. This demonstrates how LCA can be used to compare the environmental performance of different manufacturing processes.

| Production Pathway/Extraction Method | Global Warming Potential (GWP) (kg CO2 eq. per tonne of acetic acid) | Fossil Fuel Use (FFU) (GJ per tonne of acetic acid) |

| Bio-based (Poplar) - Ethyl Acetate (B1210297) Extraction | 1000–2500 | 32–56 |

| Bio-based (Poplar) - Alamine/Diisobutyl Ketone Extraction | -370–180 | 15–25 |

This data is for acetic acid and serves to illustrate the LCA methodology. It is not representative of this compound production. nih.gov

This type of analysis allows chemical manufacturers to identify the most significant environmental "hotspots" in their production processes and to develop strategies to mitigate their environmental impact. deskera.comalliedacademies.org

Q & A

Q. What are the established synthetic routes for 2-cyano-2-cyclohexylideneacetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization and condensation. A representative method involves treating precursor salts (e.g., α-cyanocyclohexylideneacetic acid salt) with concentrated HCl in aqueous ethanol, yielding 87% pure product after recrystallization (mp 108–110°C) . Key variables include:

- Solvent system : Aqueous ethanol balances solubility and precipitation.

- Acid strength : Concentrated HCl ensures complete protonation of intermediates.

- Purification : Recrystallization from water minimizes impurities.

Comparative studies with Knoevenagel condensation (used for structurally analogous compounds like 2-(cyclohex-2-en-1-yl)acetic acid) suggest that temperature control (25–60°C) and stoichiometric ratios of reagents (e.g., cyclohexenone and malonic acid) critically affect reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : NMR reveals proton environments near the cyano and cyclohexylidene groups. For example, the acidic proton adjacent to the cyano group typically appears downfield (δ 12–14 ppm) due to electron withdrawal .

- IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1700 cm (C=O of acetic acid) confirm functional groups .

- X-ray crystallography : Resolves stereochemical ambiguity in the cyclohexylidene ring conformation, critical for studying reactivity .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or stability of this compound in different environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Models the electronic structure to predict sites prone to nucleophilic/electrophilic attacks. For example, the α-carbon to the cyano group is computationally validated as a reactive hotspot .

- Database mining : Tools like REAXYS and PISTACHIO provide reaction pathway predictions by cross-referencing analogous compounds (e.g., cyclohexaneacetic acid derivatives) .

- Solvent effects : Molecular dynamics simulations evaluate stability in polar vs. non-polar solvents, guiding reaction medium selection .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Dose-response reevaluation : Systematically test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Target validation : Use competitive binding assays (e.g., SPR or ITC) to verify interactions with proposed enzyme targets, such as cyclooxygenase-2 (COX-2) for anti-inflammatory claims .

- Metabolic stability assays : LC-MS/MS tracks degradation products in biological matrices, addressing discrepancies in bioactivity persistence .

Q. What experimental considerations are critical when designing catalytic asymmetric reactions involving this compound derivatives?

- Methodological Answer :

- Chiral catalysts : Opt for Rhodium(II)- or organocatalysts (e.g., proline derivatives) to induce enantioselectivity in ester derivatives (e.g., ethyl 2-cyano-2-cyclohexylideneacetate) .

- Reaction monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) during kinetic resolution .

- Steric effects : Substituents on the cyclohexylidene ring influence transition-state geometry; computational docking studies can optimize catalyst-substrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.